

Pentachlorodisilane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pentachlorodisilane**

Cat. No.: **B12657859**

[Get Quote](#)

CAS Number: 31411-98-0

Chemical Formula: $\text{Si}_2\text{Cl}_5\text{H}$

This in-depth technical guide provides a comprehensive overview of **Pentachlorodisilane** (PCDS), a significant compound in the fields of materials science and chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis methodologies, key applications, and safety protocols.

Chemical and Physical Properties

Pentachlorodisilane is a colorless liquid at room temperature.^{[1][2]} Its defining structural feature is a disilane (Si-Si) backbone with five chlorine atoms and one hydrogen atom attached to the silicon atoms.^[3] This structure imparts distinct electronic and steric characteristics that govern its reactivity.^[3] The highly polar Si-Cl bonds make the molecule susceptible to hydrolysis and nucleophilic substitution reactions.^[3]

Spectroscopic analysis provides key insights into its structure. The ^{29}Si NMR spectrum indicates two different silicon environments.^[3] Infrared (IR) spectroscopy confirms the presence of Si-Cl and Si-H bonds with characteristic stretching frequencies at 610 cm^{-1} and 2180 cm^{-1} , respectively.^[3]

Table 1: Physical and Chemical Properties of **Pentachlorodisilane**

Property	Value	Reference
Molecular Weight	233.4 g/mol	[3][4]
Alternate Molecular Weight	234.44 g/mol	[1][5][6]
Density	1.54 g/cm ³	[3]
Boiling Point	147°C	[3]
Appearance	Colorless liquid	[1][2]
Molecular Formula	Cl ₅ HSi ₂	[1][2]

Synthesis of Pentachlorodisilane

Several methods for the synthesis of **pentachlorodisilane** have been developed, each with distinct advantages and limitations. The primary industrial production method involves the partial reduction of hexachlorodisilane.[3]

Experimental Protocol: Partial Reduction of Hexachlorodisilane

This protocol is based on the method described in patent literature, which offers high purity and yield.[3][7]

Objective: To synthesize **pentachlorodisilane** by the partial reduction of hexachlorodisilane using a metal hydride.

Materials:

- Hexachlorodisilane (Si₂Cl₆)
- Diisobutylaluminum hydride (DIBAH)
- 12 L jacketed reactor
- 5-tray distillation column
- 20-tray fractional distillation column

- Cooled condenser (5°C)
- 3 L receiving flask

Procedure:

- Load 3.48 kg (12.9 mol) of hexachlorodisilane into a 12 L jacketed reactor.
- Heat the reactor to 80°C and maintain this temperature.
- While agitating the reactor contents, add 1.48 kg (10.4 mol) of diisobutylaluminum hydride (DIBAH) over a period of 2 hours. The temperature should be maintained between 80-90°C.
- After the addition is complete, continue to agitate the reaction mixture for 30 minutes.
- Distill the reaction product through a 5-tray column under vacuum to collect approximately 3.2 kg of product containing about 16% **pentachlorodisilane**. Condense the vapor using a cooled condenser (5°C) and collect it in a 3 L receiving flask.
- Perform a fractional distillation of the collected product under vacuum (down to 10 Torr) with a pot temperature of 80°C using a 20-tray column. This will yield approximately 494 g of crude reaction product containing about 46% **pentachlorodisilane**.
- Further iterative distillation can increase the purity to up to 83%.^[3]

Stoichiometric Equation: $\text{Si}_2\text{Cl}_6 + \text{DIBAH} \rightarrow \text{Si}_2\text{Cl}_5\text{H} + \text{AlCl}_3 + \text{Byproducts}$ ^[3]

Alternative Synthesis Routes

Other, less common synthesis methods include:

- Thermal Decomposition of Trichlorosilane: Heating trichlorosilane (HSiCl_3) at temperatures between 600°C and 800°C can produce **pentachlorodisilane**.^[8]
- Oligomerization of Monosilanes: This method involves the oligomerization of compounds like SiCl_4 in the presence of hydrogen, but it is generally less favored due to high energy consumption and lower yields.^{[3][9]}

- Cleavage of Higher-Order Silanes: Cleaving the silicon-silicon bonds in larger silane molecules (e.g., Si_3Cl_8) is another possibility, though it is not economically viable for large-scale production.[3][9]

Applications of Pentachlorodisilane

The primary applications of **pentachlorodisilane** are in the materials science and electronics industries. Its relevance to drug development is not direct but may be found in the synthesis of silicon-containing molecules with potential biological activity.

Semiconductor Manufacturing

Pentachlorodisilane is a key precursor in chemical vapor deposition (CVD) and plasma-enhanced atomic layer deposition (PEALD) processes for creating silicon-containing thin films. [3][10]

- Deposition of High-Purity Silicon: Controlled decomposition at 600–800°C allows for the deposition of high-purity amorphous silicon layers, which are essential components of integrated circuits and photovoltaic cells.[3] Compared to trichlorosilane, **pentachlorodisilane** offers faster deposition rates.[3]
- Silicon Nitride Films: It is used in the growth of silicon nitride (SiN_x) films.[10] In PEALD, it has demonstrated a higher growth per cycle than hexachlorodisilane while producing films of comparable or better quality.[10] The resulting SiN_x films show low oxygen and chlorine content.[10]

Polymer Synthesis

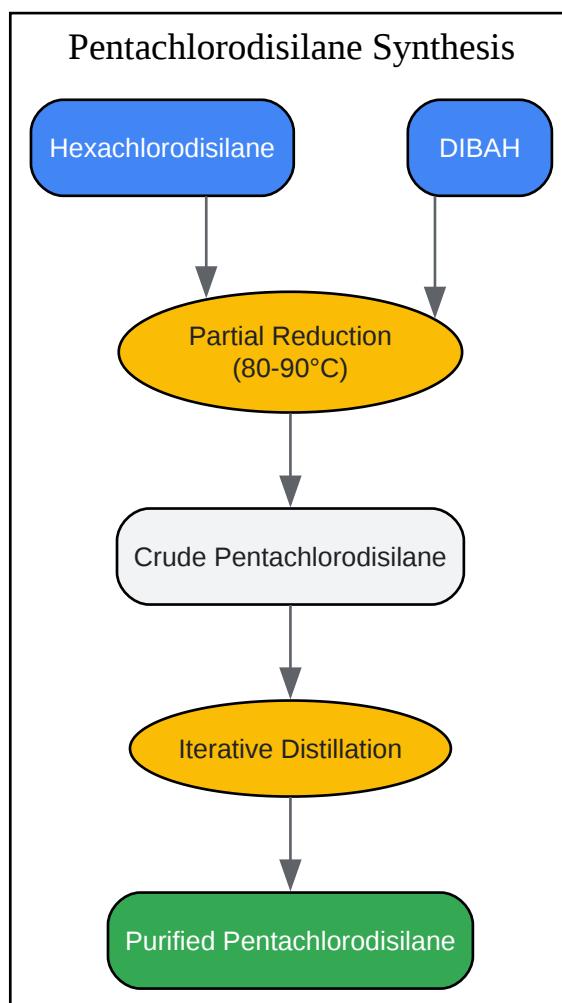
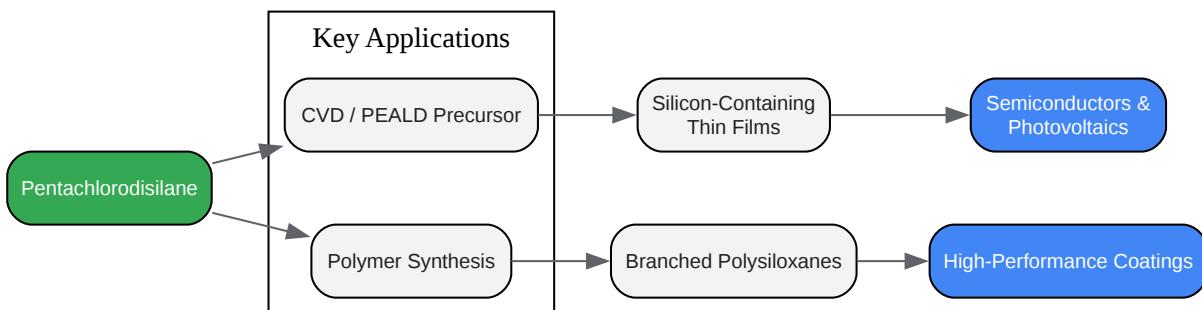

In the field of organosilicon chemistry, **pentachlorodisilane** acts as a cross-linking agent.[3] When co-hydrolyzed with dichlorodimethylsilane, it forms branched polysiloxanes.[3] These polymers exhibit enhanced thermal stability, making them suitable for applications in aerospace and automotive coatings.[3]

Table 2: Comparison of **Pentachlorodisilane** with Related Silanes in Key Applications

Compound	Primary Use	Advantages
Pentachlorodisilane	CVD, Polymer Cross-Linking	High Purity, Tunable Reactivity[3]
Hexachlorodisilane	Etching, Nanofabrication	Higher Reactivity[3]
Trichlorosilane	Solar Grade Silicon	Cost-Effectiveness[3]


Logical Workflow and Synthesis Diagrams

The following diagrams illustrate the synthesis process and the logical flow of its applications.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Pentachlorodisilane** via Partial Reduction.

[Click to download full resolution via product page](#)

Caption: Application Workflow of **Pentachlorodisilane**.

Safety and Handling

Pentachlorodisilane is a hazardous substance that requires careful handling. It is corrosive and can cause severe skin burns and eye damage.^{[4][11]} The compound reacts violently with water, releasing flammable gases.^[11] It may also catch fire spontaneously if exposed to air.^[11]

Key Safety Precautions:

- Handle under an inert gas atmosphere.^[11]
- Keep away from heat, sparks, open flames, and other ignition sources.^[11]
- Store in a dry, well-ventilated place in a tightly closed container.^[11]
- Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection.^[11]
- In case of fire, use a powder extinguisher. Do not use water.^[11]

- Hydrolysis of **pentachlorodisilane** produces hydrochloric acid (HCl) and hydrogen gas, necessitating proper waste management, such as neutralization with alkaline solutions.[3]

The occupational exposure limit (OEL) is recommended at 0.1 ppm over an 8-hour workday.[3] Always consult the Safety Data Sheet (SDS) for complete safety information before handling this chemical.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. Pentachlorodisilane (31411-98-0) for sale [vulcanchem.com]
- 4. Pentachlorodisilane | Cl₅Si₂ | CID 14532622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pentachlorodisilane | 31411-98-0 [chemicalbook.com]
- 6. Electronics materials,CAS#:31411-98-0,五氯乙硅烷,Pentachlorodisilane [en.chemfish.com]
- 7. Method of preparing pentachlorodisilane purified reaction product comprising same - Eureka | Patsnap [eureka.patsnap.com]
- 8. US10157735B2 - Pentachlorodisilane - Google Patents [patents.google.com]
- 9. WO2019027906A1 - Method of preparing pentachlorodisilane and purified reaction product comprising same - Google Patents [patents.google.com]
- 10. psc-gmbh.info [psc-gmbh.info]
- 11. psc-gmbh.info [psc-gmbh.info]
- 12. pentachlorodisilane Safety Data Sheets(SDS) lookchem [lookchem.com]
- To cite this document: BenchChem. [Pentachlorodisilane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12657859#pentachlorodisilane-cas-number-31411-98-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com